molecular formula C13H24N2O5 B3101588 D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- CAS No. 139601-17-5

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-

Cat. No.: B3101588
CAS No.: 139601-17-5
M. Wt: 288.34 g/mol
InChI Key: RXWAYSHEJZXKQQ-DTWKUNHWSA-N
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Description

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is a chemical compound with the molecular formula C13H24N2O5. It is a derivative of valine, an essential amino acid, and is often used in various scientific research applications due to its unique properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- typically involves the protection of the amino group of valine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with L-alanine under specific reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product. The process is optimized to minimize side reactions and maximize the efficiency of the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected valine derivatives, oxidized products, and substituted valine compounds .

Scientific Research Applications

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- has several scientific research applications:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving protein structure and function.

    Medicine: It has potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-: A similar compound with a different amino acid sequence.

    D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-: Another derivative with a proline residue instead of alanine.

    D-Valine, N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-D-alanyl]-N-methyl-L-leucyl]-N-methyl-L-leucyl]-N-methyl-: A more complex derivative with multiple amino acid residues.

Uniqueness

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-7(2)9(11(17)18)15-10(16)8(3)14-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWAYSHEJZXKQQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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